Benzyl[1-(furan-2-yl)ethyl]amine
Overview
Description
Benzyl[1-(furan-2-yl)ethyl]amine is a chemical compound with the molecular formula C13H15NO . It contains a total of 31 bonds, including 16 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Furane .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a benzene ring, and an ethylamine group . The compound has a molecular weight of 201.26 . In terms of spectroscopy, the hydrogens attached to an amine show up at approximately 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Enantioselective Synthesis of Furan-2-yl Amines and Amino Acids : A study by Demir et al. (2003) described an enantioselective synthesis method for furan-2-yl amines, which are structurally similar to Benzyl[1-(furan-2-yl)ethyl]amine. This method could be relevant for producing chiral amines with potential pharmaceutical applications (Demir et al., 2003).
Catalytic Synthesis of Benzylamines : Research by Yan et al. (2016) focused on the sustainable catalytic synthesis of benzylamines, a category that includes this compound. These compounds are significant in the development of pharmaceutically active compounds (Yan et al., 2016).
Synthesis and Reactivity of Furan-2-yl Derivatives : Aleksandrov et al. (2017) studied the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This research highlights the reactivity of furan-2-yl compounds, which is relevant for understanding the chemical behavior of this compound (Aleksandrov et al., 2017).
Antibacterial and Antioxidant Activities of Furan-2-yl Compounds : A study by Sokmen et al. (2014) explored the antibacterial, antiurease, and antioxidant activities of furan-2-yl compounds. This indicates potential biomedical applications for this compound and related structures (Sokmen et al., 2014).
Synthesis of Polyheterocyclic Compounds : Research by Zhang et al. (2017) on the photoinduced direct oxidative annulation of furan-2-yl compounds aligns with methods that could be used to synthesize complex structures involving this compound (Zhang et al., 2017).
Synthesis of Sulfonylated Furan Derivatives : Cui et al. (2018) developed a methodology for synthesizing sulfonylated furan derivatives, demonstrating the versatile chemical manipulation potential of furan-2-yl compounds (Cui et al., 2018).
Safety and Hazards
The safety information for Benzyl[1-(furan-2-yl)ethyl]amine indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Properties
IUPAC Name |
N-benzyl-1-(furan-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11(13-8-5-9-15-13)14-10-12-6-3-2-4-7-12/h2-9,11,14H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUROKMDHJEIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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